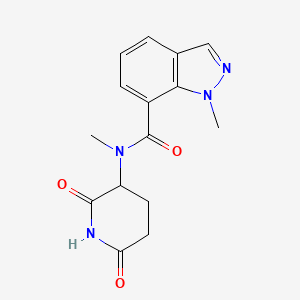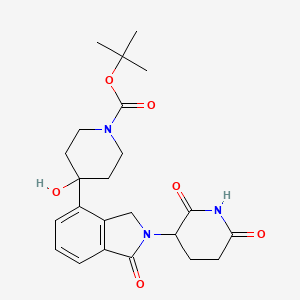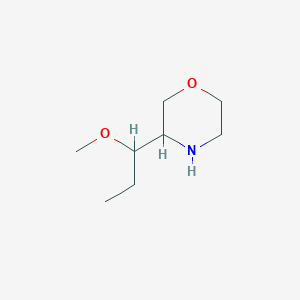
N-(2,6-dioxo-3-piperidinyl)-N,1-dimethyl-1H-Indazole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dioxopiperidin-3-yl)-N,1-dimethyl-1H-indazole-7-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dioxopiperidin-3-yl)-N,1-dimethyl-1H-indazole-7-carboxamide typically involves multiple steps, starting from readily available precursorsKey reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale batch reactions with optimized reaction conditions, including temperature control, solvent recycling, and the use of high-efficiency catalysts .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dioxopiperidin-3-yl)-N,1-dimethyl-1H-indazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
N-(2,6-dioxopiperidin-3-yl)-N,1-dimethyl-1H-indazole-7-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a modulator of specific biological pathways, particularly in protein degradation.
Medicine: Investigated for its potential in treating diseases related to protein dysfunction, such as cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-N,1-dimethyl-1H-indazole-7-carboxamide involves its interaction with specific molecular targets, such as cereblon, a protein involved in the ubiquitin-proteasome pathway. By binding to cereblon, this compound can modulate the degradation of target proteins, thereby influencing various cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: Another cereblon modulator with similar applications in protein degradation.
Pomalidomide: A third-generation immunomodulatory drug with enhanced potency and reduced side effects compared to its predecessors.
Uniqueness
N-(2,6-dioxopiperidin-3-yl)-N,1-dimethyl-1H-indazole-7-carboxamide stands out due to its unique structural features, which confer specific binding properties and biological activities. Its ability to selectively modulate protein degradation pathways makes it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C15H16N4O3 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-N,1-dimethylindazole-7-carboxamide |
InChI |
InChI=1S/C15H16N4O3/c1-18(11-6-7-12(20)17-14(11)21)15(22)10-5-3-4-9-8-16-19(2)13(9)10/h3-5,8,11H,6-7H2,1-2H3,(H,17,20,21) |
InChI Key |
BYMXUSLAJKKKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2C(=O)N(C)C3CCC(=O)NC3=O)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-[3-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13543183.png)






![1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL](/img/structure/B13543219.png)



![{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol](/img/structure/B13543256.png)


